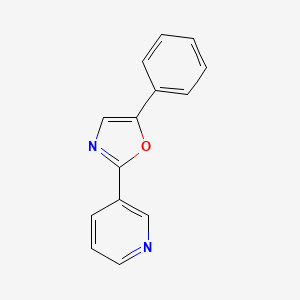

3-(5-phenyl-1,3-oxazol-2-yl)pyridine

Description

Significance of Nitrogen and Oxygen-Containing Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of chemical research. Among these, nitrogen and oxygen-containing heterocycles are particularly significant due to their widespread presence in natural products and synthetic molecules with diverse applications. openmedicinalchemistryjournal.comnih.gov These compounds form the core structures of many biologically active substances, including vitamins, alkaloids, hormones, and antibiotics. mdpi.comrsc.org

The presence of nitrogen and oxygen atoms within the heterocyclic ring imparts unique physicochemical properties to these molecules. openmedicinalchemistryjournal.com These heteroatoms, with their lone pairs of electrons, can participate in hydrogen bonding and coordinate with metal ions, which is often crucial for their biological activity and application in materials science. msesupplies.com In medicinal chemistry, nitrogen-containing heterocycles are considered "privileged structures" because they are found in a large percentage of FDA-approved drugs. openmedicinalchemistryjournal.commsesupplies.com An analysis of small-molecule drugs approved by the U.S. FDA revealed that approximately 59% contain a nitrogen heterocycle. msesupplies.com Their structural diversity and the ability to fine-tune their properties through substitution make them versatile building blocks for the design of new pharmaceuticals, agrochemicals, dyes, and functional materials. openmedicinalchemistryjournal.commsesupplies.com

The role of these heterocycles extends beyond medicine. They are integral to the development of agrochemicals, with over 70% of modern crop protection agents featuring heterocyclic structures. msesupplies.com Furthermore, their electronic properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. msesupplies.com The ability of nitrogen heterocycles to form stable, high-energy materials also leads to their use in the development of propellants and explosives. msesupplies.com

Overview of Pyridine (B92270) and Oxazole (B20620) Ring Systems in Synthetic and Biological Contexts

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in both synthetic and medicinal chemistry. rsc.orgnih.gov It is a common solvent and reagent in organic laboratories and serves as a precursor for a vast number of pharmaceuticals and agrochemicals. rsc.orgnih.gov The nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity. It is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, compared to electrophilic substitution, which occurs at the C-3 position under harsh conditions. nih.gov The weak basicity of the pyridine ring can improve the water solubility of pharmaceutical compounds. nih.gov Many important biological molecules, such as the vitamins niacin (nicotinic acid) and pyridoxine, and the coenzymes NAD+ and NADP+, contain a pyridine ring. nih.govnih.gov

Oxazole is a five-membered aromatic heterocycle containing one nitrogen atom and one oxygen atom. pharmaguideline.comtandfonline.com The oxazole ring is present in a variety of natural products isolated from marine organisms, plants, and microorganisms, many of which exhibit significant biological activities. tandfonline.com In terms of its chemical nature, the oxazole ring can be compared to both furan (B31954) (due to the oxygen atom) and pyridine (due to the nitrogen atom). tandfonline.com It is a weak base and can undergo cycloaddition reactions. pharmaguideline.com Oxazole derivatives have been shown to possess a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. pharmaguideline.com

The combination of pyridine and oxazole rings within a single molecule can lead to compounds with enhanced or novel biological activities, making them attractive targets for synthesis and investigation. nih.govnih.gov

Rationale for Investigating 3-(5-phenyl-1,3-oxazol-2-yl)pyridine: A Multifaceted Research Target

The compound This compound incorporates both a pyridine and a phenyl-substituted oxazole ring, making it a molecule of significant interest for several reasons. This structural combination suggests potential for a range of applications, from medicinal chemistry to materials science.

The pyridine moiety provides a site for coordination with metal ions, suggesting that this compound could act as a ligand in the formation of metal complexes. rsc.orgnih.gov Such complexes are an active area of research due to their potential applications in catalysis, as luminescent materials, and as therapeutic agents. rsc.orgnih.gov The specific arrangement of the nitrogen atoms in the pyridine and oxazole rings may allow for the formation of stable chelate complexes with various metal centers.

Furthermore, the extended π-conjugated system encompassing the phenyl, oxazole, and pyridine rings suggests that the molecule may possess interesting photophysical properties. nih.govnih.gov Compounds with similar structures are often fluorescent and are investigated for their potential use as probes, sensors, or as active components in organic electronic devices. nih.govmdpi.com The electronic properties, and therefore the absorption and emission characteristics, can often be tuned by modifying the substituents on the phenyl or pyridine rings.

From a medicinal chemistry perspective, the presence of both the oxazole and pyridine scaffolds, each known to be a pharmacophore, makes this compound a promising candidate for biological screening. rsc.orgpharmaguideline.com The investigation of its synthesis, properties, and applications is therefore a multifaceted research endeavor with the potential to yield new discoveries in several scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-pyridin-3-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEYMTMIFIDHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358156 | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106590-21-0 | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 5 Phenyl 1,3 Oxazol 2 Yl Pyridine and Its Analogs

Strategic Approaches to Oxazole (B20620) Ring Formation within Pyridine (B92270) Scaffolds

The construction of the oxazole ring connected to a pyridine scaffold can be achieved through several strategic disconnections. Key methods involve forming the oxazole ring from acyclic precursors already containing the pyridine unit or linking a pre-formed oxazole with a pyridine synthon.

Iminophosphorane-Mediated Cyclization Techniques

A versatile method for oxazole synthesis involves the intramolecular aza-Wittig reaction. This reaction utilizes an iminophosphorane, generated in situ from an azide (B81097) via the Staudinger reaction, which then cyclizes with a nearby carbonyl group.

For the synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine, a potential pathway begins with an α-azido ketone. Specifically, the reaction of an appropriate β-(acyloxy)vinyl azide with a phosphite (B83602), such as triethyl phosphite, leads to the formation of the corresponding oxazole derivative. lookchem.com The process initiates with the Staudinger reaction between the vinyl azide and the phosphite to form a phosphazide, which then expels dinitrogen to yield an iminophosphorane. This intermediate undergoes a subsequent intramolecular aza-Wittig reaction with the ester carbonyl to furnish the oxazole ring. lookchem.com

A proposed route to the target compound would start with 2-azido-1-phenylethanone. This precursor can be acylated on its enol form with nicotinoyl chloride to produce a (Z)-β-(nicotinoyloxy)vinyl azide. Treatment of this intermediate with a trivalent phosphorus reagent would then trigger the cascade reaction to yield this compound. This method is particularly advantageous for substrates with acid-labile groups. lookchem.com

Cross-Coupling Reactions for Pyridine-Oxazole Linkage (e.g., Chan–Evans–Lam coupling)

Instead of forming the oxazole ring on a pyridine-containing precursor, the target molecule can be assembled by coupling pre-existing pyridine and oxazole fragments. The Chan–Evans–Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction for forming aryl-heteroatom bonds, including C-N bonds, under relatively mild, aerobic conditions. mdpi.com

This strategy can be applied to synthesize pyridyl-oxazoles. For instance, the coupling of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid has been successfully demonstrated using a Cu₂O catalyst in DMSO. mdpi.com By analogy, one could envision a similar copper-catalyzed coupling between 5-phenyl-1,3-oxazole and pyridine-3-ylboronic acid. The reaction proceeds via the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the desired C-N bond, linking the pyridine and oxazole rings. mdpi.com The use of boronic acids as coupling partners is a key feature of the CEL reaction. mdpi.com

| Coupling Partner 1 | Coupling Partner 2 | Catalyst / Conditions | Product | Reference |

| 5-phenyl-1H-tetrazole | pyridine-3-ylboronic acid | Cu₂O, DMSO, O₂, 100 °C, 15 h | 3-(5-phenyl-2H-tetrazol-2-yl)pyridine | mdpi.com |

| 2-aminopyridine | Aryl boronic acids | Copper catalyst | N-arylpyridin-2-amines |

This table presents examples of Chan-Lam couplings analogous to the proposed synthesis of this compound.

Cyclization Pathways from Precursors (e.g., 2-azido-1-phenyl ethanone, amino acids)

Classic and modern cyclization methods provide robust pathways to the oxazole core, starting from readily available acyclic precursors.

Robinson-Gabriel Synthesis: This is a fundamental method for oxazole synthesis involving the cyclodehydration of 2-acylamino-ketones. synarchive.comwikipedia.org To synthesize the target compound, N-(2-oxo-2-phenylethyl)nicotinamide would be the required precursor. This intermediate can be subjected to dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride to induce cyclization and form the 2,5-disubstituted oxazole. wikipedia.orgpharmaguideline.com The reaction proceeds through protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone, and subsequent dehydration to yield the aromatic oxazole ring. synarchive.comacs.org

From α-Diazoketones and Nitriles: A modern approach involves the formal [3+2] cycloaddition between a metal carbene, generated from an α-diazocarbonyl compound, and a nitrile. nih.gov For example, various α-diazoketones react with an array of nitriles in the presence of a Lewis acid catalyst, such as a gold or copper complex, to yield highly substituted oxazoles. nih.govijpsonline.com To obtain this compound, this method would involve the reaction of 2-diazo-1-phenylethanone with pyridine-3-carbonitrile (B1148548). This approach often tolerates a wide range of functional groups on both the nitrile and the diazo compound. nih.gov

From Amino Acids: Amino acids serve as versatile chiral precursors for oxazole synthesis. A common strategy involves converting an amino acid into an α-acylamino aldehyde or ketone, which then serves as a substrate for cyclodehydration. wikipedia.org For instance, an N-acylated amino acid can be reduced to the corresponding α-acylamino aldehyde. Subsequent treatment with a cyclodehydration reagent system, such as triphenylphosphine (B44618) and hexachloroethane, can efficiently produce the oxazole. wikipedia.org A tandem Ugi/Robinson–Gabriel sequence has also been developed, where the Ugi reaction product is ideally configured to undergo cyclodehydration to furnish a 2,4,5-trisubstituted oxazole. nih.gov

Synthesis of Substituted Derivatives of this compound

The synthesis of analogs of the title compound can be achieved by introducing substituents on either the pyridine or the phenyl ring. This can be accomplished by using appropriately substituted starting materials or by direct functionalization of the parent heterocycle.

Functionalization Strategies on the Pyridine Moiety

The pyridine ring is generally electron-deficient, which influences its reactivity towards functionalization.

Pre-functionalized Precursors: One of the most straightforward strategies is to begin the synthesis with a pyridine derivative that already contains the desired substituent. For example, a substituted 2-amino-3-hydroxypyridine (B21099) can undergo condensation with a benzoic acid derivative to form a substituted 2-phenyloxazolo[4,5-b]pyridine. ijpsonline.com Similarly, a substituted pyridine-3-carbonitrile could be used in a reaction with 2-diazo-1-phenylethanone to install functionality on the pyridine ring from the outset.

Direct C-H Functionalization: Direct C-H functionalization of the pyridine ring on the pre-formed this compound represents a more atom-economical approach. Due to the electronic properties of pyridine, meta-C-H functionalization can be challenging. researchgate.net However, strategies involving transient activators have been developed. For instance, a Pd-catalyzed direct diarylation of pyridines at the 2- and 6-positions has been achieved by generating an N-methylpyridinium salt in situ, which activates the ring for arylation. nih.govresearchgate.net Other methods for direct arylation, alkylation, and alkenylation of azoles have been extensively developed using transition-metal catalysis (e.g., Pd, Cu, Ni, Rh), which could be adapted for the pyridine moiety in the target structure. nih.govmdpi.com

| Strategy | Reagents/Catalyst | Position Functionalized | Reference |

| Pre-functionalization | Substituted 2-amino-3-hydroxypyridine + Benzoic acid | Varies | ijpsonline.com |

| Transient Activator | Pd(OAc)₂, (MeO)₂SO₂, Cu₂O, Arylboronic acid | C2, C6 | nih.govresearchgate.net |

| Dearomatization-Rearomatization | pH-dependent conditions | meta or para | researchgate.net |

Modification of the Phenyl Group on the Oxazole Ring

Modifying the phenyl group at the C5 position of the oxazole ring offers another avenue for creating structural diversity.

Using Substituted Starting Materials: The most common approach is to incorporate the substituted phenyl ring during the oxazole synthesis. This involves using a substituted benzaldehyde, benzoic acid, or benzoyl chloride in reactions like the Robinson-Gabriel synthesis or nitrile-based cyclizations. For example, a variety of 2,5-disubstituted oxazoles have been prepared via an iodine-catalyzed tandem oxidative cyclization using a range of commercially available aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org This allows for the synthesis of analogs such as 3-(5-(4-chlorophenyl)-1,3-oxazol-2-yl)pyridine or 3-(5-(4-methoxyphenyl)-1,3-oxazol-2-yl)pyridine.

Post-Synthetical Modification: An alternative strategy involves performing chemical transformations on the phenyl ring after the pyridyl-oxazole core has been assembled. A classic example would be the synthesis of a nitro-substituted analog, such as 3-(5-(4-nitrophenyl)-1,3-oxazol-2-yl)pyridine, by using 4-nitrobenzaldehyde (B150856) as a starting material. The nitro group can then be chemically reduced to an amino group using reagents like SnCl₂/NaBH₄. This resulting aniline (B41778) derivative serves as a versatile intermediate for further functionalization, such as diazotization followed by coupling reactions to introduce azo moieties, or through acylation and sulfonylation reactions.

Diversification of the Oxazole Ring Substituents for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the this compound scaffold, diversification of the substituents on both the pyridine and the oxazole rings is key to optimizing pharmacological properties. The oxazole ring, with potential substitution points at C4 and C5, offers a prime target for modification.

Research on various oxazole-containing compounds has demonstrated that even minor changes to the substituents can significantly impact biological efficacy. For instance, in a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of bulky groups resulted in a complete loss of activity, indicating that the binding pocket has stringent steric requirements. nih.gov Similarly, studies on 1,3,5-trisubstituted pyrazolines showed that the electronic nature of substituents (electron-donating vs. electron-withdrawing) on the aryl rings critically influences their inhibitory activity against enzymes like urease and α-glucosidase. acs.orgnih.gov Derivatives with electron-donating groups tended to show better urease inhibitory activity, while the position of electron-withdrawing groups like -CF₃ was crucial for dual inhibitory potential. acs.orgnih.gov

For analogs of this compound, SAR exploration would involve several strategies:

Modification of the Phenyl Ring at C5: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986), alkyl groups) at the ortho-, meta-, and para-positions of the C5-phenyl ring can modulate the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds. nih.gov Studies on other heterocyclic scaffolds have shown that dihalogenated phenyl analogs can display considerably greater antitumour activity than monohalogenated versions. nih.gov

Replacement of the Phenyl Ring at C5: The entire phenyl group can be replaced with other aromatic or heteroaromatic rings (such as thiophene, furan (B31954), or even another pyridine ring) to explore different spatial arrangements and interactions with biological targets. researchgate.net

Substitution at C4: The C4 position of the oxazole ring is often unsubstituted but represents a valuable point for diversification. Introducing small alkyl or functional groups could influence the molecule's conformation and binding affinity. Electrophilic substitution on the oxazole ring, though often difficult, typically occurs at the C4 position when C5 is occupied. pharmaguideline.com

The table below summarizes hypothetical modifications for SAR studies based on established principles from related heterocyclic compounds.

| Modification Site | Substituent Type | Rationale for SAR Studies | Potential Impact |

|---|---|---|---|

| C5-Phenyl Ring | Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl) | Modulate electronic interactions and metabolic stability. | May enhance binding affinity through specific electronic or halogen-bonding interactions. acs.orgnih.gov |

| C5-Phenyl Ring | Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Alter electron density and hydrogen bond accepting capacity. | Can improve potency and affect pharmacokinetic properties. acs.orgnih.gov |

| C5 Position | Alternative Heterocycles (e.g., Thienyl, Furyl) | Explore different steric and electronic profiles. | May lead to novel interactions with target proteins and improved selectivity. researchgate.net |

| C4 Position | Small Alkyl or Functional Groups | Probe for additional binding pockets or steric constraints. | Could fine-tune activity or block unwanted metabolic pathways. |

Green Chemistry Principles in the Synthesis of Oxazole-Pyridine Compounds

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact by reducing hazardous waste and energy consumption. ijpsonline.com The synthesis of oxazole-pyridine compounds has benefited from these advancements, moving away from traditional methods that often require harsh conditions and toxic reagents. ijpsonline.comorganic-chemistry.org

Key green approaches applicable to the synthesis of the this compound core include:

Metal-Free Catalysis: To circumvent the use of toxic and expensive transition metals, metal-free catalytic systems have been developed. A prominent example is the iodine-catalyzed tandem oxidative cyclization, which uses molecular iodine as a cheap, low-toxicity catalyst. organic-chemistry.orgresearchgate.net This method avoids metal contamination in the final products, which is particularly important for pharmaceutical applications. organic-chemistry.org

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Greener alternatives are being explored, with water being an ideal medium. For instance, the van Leusen oxazole synthesis has been adapted to run in water using β-cyclodextrin as a phase-transfer catalyst, which allows the reaction to proceed at lower temperatures with catalytic amounts of base. nih.gov

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. ijpsonline.com The Suzuki coupling of oxazole derivatives has been successfully performed under microwave irradiation. ijpsonline.com

Solvent-Free and Solid-Phase Synthesis: Eliminating the solvent entirely represents a significant green advancement. Solvent-free synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved by grinding reagents together at ambient temperature, offering a rapid and efficient protocol. researchgate.net Similarly, polymer-supported reagents, such as a polystyrene-immobilized version of TosMIC for the van Leusen reaction, facilitate easier product purification and reagent recycling. researchgate.netnih.gov

Catalytic Approaches with Benign Oxidants: When metal catalysts are used, green principles favor the use of catalytic amounts paired with environmentally benign oxidants. Copper-catalyzed cascade reactions for synthesizing 2,5-disubstituted oxazoles have been developed using air as the terminal oxidant, producing water as the only byproduct. rsc.org

The following table compares conventional and green synthetic methods for oxazole synthesis.

| Green Chemistry Approach | Description | Conventional Counterpart | Reference |

|---|---|---|---|

| Iodine-Catalyzed Cyclization | Uses molecular iodine as a catalyst with TBHP as an oxidant in DMF. | Stoichiometric use of heavy metal reagents or harsh dehydrating agents (e.g., H₂SO₄, POCl₃). | organic-chemistry.org |

| Aqueous van Leusen Synthesis | Reaction of aldehydes and TosMIC in water with β-cyclodextrin and a catalytic base. | Requires organic solvents like methanol (B129727) or THF and stoichiometric amounts of a strong base. | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating using microwaves to accelerate reactions like Suzuki couplings. | Prolonged heating under reflux for many hours. | ijpsonline.com |

| Solvent-Free Grinding | Mechanical grinding of solid reactants, sometimes with a catalyst, at room temperature. | Reactions in large volumes of organic solvents requiring heating and extensive workup. | researchgate.net |

| Copper-Catalyzed Aerobic Oxidation | Cascade reaction using a copper catalyst and air as the oxidant. | Use of stoichiometric, often toxic, chemical oxidants. | rsc.org |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. The formation of the 2,5-disubstituted oxazole core, as seen in this compound, can be achieved through several pathways, each with a distinct mechanism.

Robinson-Gabriel Synthesis: This is a classic method for forming 2,5-disubstituted oxazoles. The mechanism begins with the protonation of the keto group of a 2-acylamino ketone. ijpsonline.com This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the protonated carbonyl carbon, forming a five-membered cyclized intermediate. ijpsonline.comcutm.ac.in The final step is dehydration, typically promoted by a strong acid like sulfuric acid or polyphosphoric acid, to yield the aromatic oxazole ring. ijpsonline.com

Van Leusen Oxazole Synthesis: This versatile method constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov The mechanism is a two-step [3+2] cycloaddition. First, a base deprotonates the active methylene (B1212753) group of TosMIC. The resulting anion attacks the aldehyde carbonyl, and subsequent intramolecular cyclization between the hydroxyl group and the isocyanide carbon forms an oxazoline (B21484) intermediate. nih.gov The final step is the base-mediated elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the 5-substituted oxazole. nih.gov

Iodine-Catalyzed Tandem Oxidative Cyclization: This modern, metal-free approach synthesizes 2,5-disubstituted oxazoles from aldehydes and α-amino ketones. organic-chemistry.org A proposed mechanism involves the initial formation of an enol or enolate from the α-amino ketone. This is followed by the condensation with the aldehyde to form an imine or enamine intermediate. An intramolecular cyclization then occurs, and the resulting oxazoline is oxidized by the iodine(I) species (generated from I₂ and an oxidant like TBHP) to the final oxazole product. organic-chemistry.org

Diels-Alder Reaction: While not a direct synthesis of the target compound, the Diels-Alder reaction highlights the reactivity of the oxazole ring and its utility in forming pyridines. In an inverse-electron-demand Diels-Alder reaction, the oxazole acts as an azadiene, reacting with a dienophile (like an alkene or alkyne). clockss.orgresearchgate.net The initial cycloaddition forms a bicyclic adduct which is often unstable. researchgate.net For alkene dienophiles, this adduct can eliminate water (or another small molecule) to aromatize into a substituted pyridine ring. pharmaguideline.comresearchgate.net This pathway is a powerful tool for constructing highly substituted pyridine cores. researchgate.net

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

A multi-faceted spectroscopic approach has been employed to comprehensively characterize the molecular structure of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and 2D-NMR, has been instrumental in assigning the specific proton and carbon environments within the molecule. Vibrational spectroscopy (FTIR) has provided valuable information about the functional groups present, while electronic spectroscopy (UV-Vis) has shed light on the electronic transitions and photophysical properties. Furthermore, high-resolution mass spectrometry (HRMS) has been used to confirm the precise molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Detailed Structural Assignments

High-resolution NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3,5-diphenylisoxazole, shows aromatic protons in the range of δ 7.43-7.91 ppm and a characteristic singlet for the isoxazole (B147169) proton at δ 6.84 ppm. rsc.org While specific data for this compound is not detailed in the provided results, analogous chemical shifts would be expected for the phenyl and pyridine (B92270) protons, with distinct signals for the oxazole (B20620) ring proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. In a similar compound, 3,5-diphenylisoxazole, the carbon signals appear at δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, and 97.4 ppm. rsc.org For this compound, characteristic shifts for the phenyl, pyridine, and oxazole ring carbons would be observed, allowing for unambiguous assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C=N (Oxazole) | ~160-170 |

| C-O (Oxazole) | ~150-160 |

| C-H (Oxazole) | ~95-105 |

| Pyridine Carbons | ~120-150 |

| Phenyl Carbons | ~125-140 |

| Quaternary Phenyl Carbon | ~125-130 |

Note: The table presents predicted chemical shift ranges based on analogous structures. Actual values may vary.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. For a related pyridyloxazole compound, characteristic IR bands were observed at 3154, 3035, 3005, 2889, 1660, 1596, 1557, 1486, 1492, 1412, 1333, 1290, 1077, 992, 823, and 677 cm⁻¹. nih.gov

Interactive Data Table: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine and Phenyl) |

| 1650-1550 | C=N stretch | Oxazole and Pyridine |

| 1600-1450 | C=C stretch | Aromatic (Pyridine and Phenyl) |

| 1300-1000 | C-O stretch | Oxazole |

Note: This table provides expected ranges for the characteristic vibrational modes.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. For a similar compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, the experimental UV-Vis spectrum in ethanol (B145695) showed three main absorption bands with maxima (λ_max) at 274 nm, 236 nm, and 202 nm. mdpi.com It is expected that this compound would exhibit similar absorption characteristics due to the presence of conjugated aromatic systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For a related compound, 5-(5-phenylisoxazol-3-yl)-1,3,4-thiadiazol-2-amine, the mass spectrum showed a [M+H]⁺ peak at m/z 245, confirming its molecular weight. nih.gov Similarly, HRMS analysis of this compound would provide an exact mass measurement, confirming its elemental composition of C₁₄H₁₀N₂O.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions lead to the formation of a supramolecular assembly. bohrium.comresearchgate.net In the crystal structure of related compounds, molecules are often linked by N—H⋯N and C—H⋯N hydrogen bonds, forming layered structures. nih.gov These layers can be further connected by van der Waals interactions to form a three-dimensional supramolecular architecture. nih.gov The study of these interactions is crucial for understanding the physical properties of the solid material.

Conformational Preferences and Dihedral Angles

It is hypothesized that the molecule would favor a largely planar conformation to maximize π-conjugation between the aromatic systems, which would be an energetically favorable state. However, steric hindrance between the ortho-hydrogens of the adjacent rings could lead to a non-planar (twisted) ground state conformation. The actual preferred conformation would be a delicate balance between these electronic and steric factors.

Computational studies on structurally related pyridine and oxazole derivatives have often employed methods like Density Functional Theory (DFT) to predict stable conformers and the energy barriers for rotation around key dihedral angles. mdpi.com For instance, studies on pyridine-dicarboxamides have shown that the orientation of carboxamide groups relative to the pyridine ring can lead to planar, semi-skew, or skew conformations, defined by specific dihedral angles. mdpi.com Similarly, computational analyses of other heterocyclic systems have been used to understand their electronic properties and reactivity, which are intrinsically linked to their conformation. nih.gov

Without specific experimental data from techniques like X-ray crystallography or high-level computational modeling for this compound, any discussion on its precise dihedral angles and conformational energy profile remains speculative. Further research is required to definitively characterize these structural features.

Theoretical and Computational Chemistry of 3 5 Phenyl 1,3 Oxazol 2 Yl Pyridine

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the electronic structure and properties of organic compounds.

The electronic properties of a molecule are dictated by the arrangement of its electrons. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard, as they determine the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller gap generally suggests higher reactivity. nih.gov

For analogous compounds, DFT calculations have been employed to determine these parameters. For instance, in a study of an oxazole (B20620) derivative, DFT calculations using the B3LYP functional and a 6-311G++(d,p) basis set were used to predict HOMO-LUMO energies and other reactivity descriptors. irjweb.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) is another critical tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually indicating the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets. For example, in pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis has shown that electron-rich regions are often located around nitrogen atoms, making them susceptible to electrophilic attack. researchgate.net

Table 1: Representative Frontier Orbital Energies for Analogous Heterocyclic Systems

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311G |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | -0.4036 (Hartree) | -0.0622 (Hartree) | 0.3414 (Hartree) | B3LYP/6-31G** |

| Imidazo[1,5-a]pyridine Phenols | Varies with substituent | Varies with substituent | Linearly correlated with Hammett constants | TD-DFT |

Note: The data presented is for analogous compounds and not for 3-(5-phenyl-1,3-oxazol-2-yl)pyridine itself. The units (eV vs. Hartree) are as reported in the source literature.

The distribution of charge within a molecule gives rise to a dipole moment. For molecules with donor-acceptor character, the dipole moment can change significantly upon electronic excitation. This change is often studied through solvatochromism, which is the change in the color of a solution of a chemical when the solvent is changed. nih.gov

Studies on related heterocyclic compounds have shown that the dipole moment in the excited state is often higher than in the ground state, indicating a significant charge transfer upon excitation. This behavior is typical for molecules with donor and acceptor moieties. For example, investigations into benzo-[f]-quinolinium methylids revealed that the dipole moment increases from the ground to the excited state. nih.gov The solvatochromic behavior of such compounds can be analyzed using various models to estimate the excited-state dipole moments. nih.gov

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be validated against experimental data. For instance, Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). mdpi.com Theoretical calculations of vibrational spectra (IR and Raman) are also routinely performed and compared with experimental results to confirm the molecular structure and assign vibrational modes. nih.gov

In a study on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a molecule with a similar phenyl-heterocycle-pyridine structure, the UV-Vis absorption spectrum was calculated using the TD-SCF approach with the DFT/B3LYP method and compared with the experimental spectrum, showing satisfactory agreement. mdpi.com Similarly, for other heterocyclic systems, theoretical vibrational wavenumbers have been compared with experimental values to provide a comprehensive understanding of the molecular structure. sci-hub.se

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. researchgate.net For a molecule like this compound, MD simulations could reveal the preferred rotational conformations of the phenyl and pyridine (B92270) rings relative to the central oxazole ring and how these conformations are influenced by the solvent environment.

Studies on other heterocyclic compounds, such as oxazole derivatives, have used MD simulations to understand their stability and interactions with biological membranes. nih.gov For example, MD simulations of a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe were used to elucidate its interactions with a model cell membrane. nih.gov Such simulations can reveal how the molecule orients itself and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize its position.

Molecular Docking and Binding Affinity Predictions (for interaction with biological targets or materials)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netlookchem.com This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

For various oxazole and pyridine-containing compounds, molecular docking studies have been performed to evaluate their potential as inhibitors of specific enzymes. researchgate.nettandfonline.com For example, new 1,3-oxazole clubbed pyridyl-pyrazolines were docked into the active sites of proteins to predict their binding energies and interaction modes. researchgate.netlookchem.com Similarly, imidazo[2,1-b]oxazole derivatives have been studied as potential kinase inhibitors using molecular docking and MD simulations to assess their stability in the receptor's active site. tandfonline.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Table 2: Representative Molecular Docking Results for Analogous Heterocyclic Compounds

| Compound/Scaffold | Target Protein | Binding Affinity/Score (kcal/mol) | Key Interactions |

| 1,3-Oxazole clubbed Pyridyl-Pyrazoline | Anticancer/Antimicrobial Targets | -8.34 to -8.08 (Binding Energy) | Not specified |

| Imidazo[2,1-b]oxazole derivative | Mutant BRAF Kinase (4G9C) | -149.552 (Binding Free Energy, kJ/mol) | Stable in active site |

| 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan | 4URO receptor | -8.0 (Dock Score) | Stable ligand-receptor interaction |

Note: The data presented is for analogous compounds and not for this compound itself. The reported values and units are as found in the source literature.

Reaction Pathway Analysis and Mechanistic Insights via Computational Methods

Computational methods can be used to investigate the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway and understand the factors that control the reaction's outcome. acs.org

The synthesis of oxazoles can proceed through various routes, such as the Robinson-Gabriel synthesis. acs.org Computational studies on these reaction mechanisms can provide detailed insights into the transition state structures and activation energies, helping to rationalize experimental observations and optimize reaction conditions. organic-chemistry.org For instance, the mechanism of the van Leusen oxazole synthesis has been studied to understand the role of the base and the formation of the oxazoline (B21484) intermediate. nih.gov

Investigation of Molecular Interactions and Biological Activities Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for 3-(5-phenyl-1,3-oxazol-2-yl)pyridine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyridine (B92270) derivatives, SAR studies have shown that the type and position of substituents can significantly modulate their therapeutic effects. nih.gov

The biological activity of pyridine derivatives can be significantly influenced by the presence and positioning of various functional groups. nih.gov For instance, in a class of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine scaffold, structural modifications involving the introduction of substituents onto the phenyl ring resulted in potent inhibitory activities against G-protein-coupled receptor kinase-2 (GRK2) and GRK5. nih.govsmartscitech.com This highlights the critical role of the phenyl moiety in molecular recognition and function.

General SAR principles for pyridine derivatives suggest that certain substituents enhance biological effects while others diminish them. nih.gov Studies on various pyridine-containing scaffolds have demonstrated that:

Enhancing Groups : The inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov

Diminishing Groups : Conversely, the presence of bulky groups or halogen atoms in the structure tends to lead to lower antiproliferative activity. nih.gov

Phenyl Ring Substitution : In studies of [phenyl-pyrazolo]-oxazin-2-thiones as cyclooxygenase (COX) inhibitors, introducing a bulky, hydrophobic phenyl group significantly enhanced COX-1 inhibitory action. researchgate.net Further modifications, such as substituting a 4-methoxy-phenyl group at the 3-position of the oxazinone ring, also favored COX-1 inhibition. semanticscholar.org For pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be particularly effective for anti-mycobacterial activity. mdpi.com

The following table summarizes the observed effects of different substituents on the activity of various pyridine and oxazole-related scaffolds.

| Scaffold/Derivative Class | Substituent/Modification | Position | Observed Effect | Target/Activity | Citation |

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 | Various | Enhanced Activity | Antiproliferative | nih.gov |

| Pyridine Derivatives | Halogen atoms, bulky groups | Various | Lower Activity | Antiproliferative | nih.gov |

| Benzoxazole-Pyridine Derivatives | Various Substituents | Phenyl ring of Benzoxazole | Potent Inhibition | GRK2/GRK5 | nih.govsmartscitech.com |

| [Phenyl-pyrazolo]-oxazin-2-thiones | Bulky hydrophobic phenyl group | N-position | Improved Inhibition | COX-1 | researchgate.net |

| [Phenyl-pyrazolo]-oxazin-2-thiones | 4-methoxy-phenyl group | 3-position of oxazinone ring | Favored Inhibition | COX-1 | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 4-fluoro group | 3-position (phenyl ring) | Effective Inhibition | Anti-mycobacterial | mdpi.com |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. This model serves as a template for designing new, more potent, and selective compounds.

For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which share structural motifs with the subject compound, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was successfully generated. nih.govresearchgate.net This model was then used to assess the fit of other derivatives, providing a qualitative measure of their potential for selective COX-2 inhibition. nih.gov The results indicated that many of the derivatives could effectively adopt the proposed pharmacophore geometry with low conformational energy. nih.gov

Docking studies are often used in conjunction with pharmacophore models to refine understanding of ligand-target interactions. For the aforementioned triazole derivatives, docking into the crystal structures of COX-1 and COX-2 suggested that they are active COX inhibitors with a notable preference for the COX-2 isoform. nih.gov Similarly, for 3Н-thiazolo[4,5-b]pyridin-2-one derivatives, pharmacophore modeling highlighted the importance of the bicyclic scaffold's steric and electronic features for anti-inflammatory action. dmed.org.ua

Lead optimization strategies also involve advanced computational techniques. For instance, absolute binding free energy (BFE) calculations have been employed to distinguish between different possible binding modes of novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), helping to rationalize the observed inhibitory activities and guide further optimization. mdpi.com

Exploration of Biological Targets and Mechanisms of Action (non-clinical)

Derivatives of this compound have been investigated for their ability to interact with a range of biological targets, including enzymes, receptors, and nucleic acids. These non-clinical studies are crucial for elucidating the mechanisms that underpin their observed biological activities.

The inhibition of specific enzymes is a primary mechanism through which many therapeutic agents function. The pyridyl-oxazole scaffold and related structures have shown promise as inhibitors of several key enzyme families.

G-protein-coupled receptor kinases (GRKs): A series of compounds based on a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure were identified as a new class of inhibitors for GRK2 and GRK5. nih.govsmartscitech.com These kinases are considered important therapeutic targets, particularly in the context of heart failure. nih.govsmartscitech.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): Several studies have explored pyridine-containing heterocycles as inhibitors of COX and LOX, enzymes central to the inflammatory cascade. dmed.org.ua Derivatives of 1,3,5-triarylpyrazoline were found to be selective inhibitors of the COX-2 isozyme. nih.gov For N-substituted [phenyl-pyrazolo]-oxazin-2-ones, replacing the oxo-group with a thioxo-group led to a significant improvement in both COX and LOX inhibitory action. semanticscholar.org Docking studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives suggested a significant preference for inhibiting COX-2 over COX-1. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's. nih.gov A series of pyridine derivatives with a carbamic function were designed as cholinesterase inhibitors, with one compound, carbamate (B1207046) 8, emerging as a particularly potent inhibitor of human AChE (hAChE). nih.gov Molecular docking indicated that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Other research has identified novel pyridyl–pyridazine derivatives as dual inhibitors of both AChE and BChE. mdpi.com Furthermore, some trans-amino-5-arylethenyl-oxazole derivatives have been characterized as moderate BChE inhibitors. nih.gov

The table below presents inhibitory data for various pyridine and oxazole-related compounds against these enzymes.

| Compound Class | Target Enzyme | Key Finding/IC₅₀ Value | Citation |

| 3-(Benzoxazol-2-yl)-pyridin-2-amines | GRK2 / GRK5 | Identified as a new class of potent inhibitors. | nih.govsmartscitech.com |

| 1,3,5-Triarylpyrazolines | COX-2 | Compound 13h showed high selectivity (SI = 10.23) and potency (ED₅₀ = 60.1 µmol/kg). | nih.gov |

| Pyridine carbamate derivatives | hAChE | Carbamate 8 was the most potent inhibitor (IC₅₀ = 0.153 µM). | nih.gov |

| Pyridine carbamate derivatives | hBChE | Carbamate 11 was the most potent inhibitor (IC₅₀ = 0.828 µM). | nih.gov |

| trans-Amino-5-arylethenyl-oxazoles | BChE | Exhibited moderate inhibition with IC₅₀ values in the µM range. | nih.gov |

| 5-Benzyl-1,3,4-thiadiazole derivatives | AChE | Compound 4a showed moderate inhibition (IC₅₀ = 33.16 µM). | researchgate.net |

Receptor binding assays are used to measure the affinity of a ligand for a specific biological receptor. Various pyridine-containing heterocyclic compounds have been evaluated for their interaction with different receptor systems.

For example, novel pyrazolopyridine derivatives were examined for their effects on adenosine (B11128) A1 receptors in rat brain membranes using [³⁵S]GTPγS binding studies. nih.gov The results demonstrated that these compounds act as competitive antagonists at these receptors. nih.gov Schild analysis yielded pK(B) values for several compounds, such as 8.88 for (R)-1-[(E)-3-(2-phenylpyrazolo[1,5a]pyridin-3-yl) acryloyl]-2-piperidine ethanol (B145695) (FK453). nih.gov

In other research, diphenyl-1,3,4-oxadiazole derivatives were synthesized and their affinity for benzodiazepine (B76468) (BZD) receptors was evaluated using a radioligand binding assay with [³H]-Flumazenil. nih.gov Similarly, a series of 1,3,5-triazine (B166579) derivatives were tested for their affinity to serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors, with some compounds showing high affinity for the 5-HT₇ receptor, such as compound 2 with a Kᵢ of 8 nM. mdpi.com

Some heterocyclic compounds, particularly those with planar aromatic systems, can interact directly with nucleic acids. One common mode of interaction is intercalation, where the molecule inserts itself between the base pairs of a DNA double helix. utwente.nl This can interfere with critical cellular processes like DNA replication and transcription. utwente.nl

Oxazole-containing dyes, such as the monomer YO-PRO-1 and the dimer YOYO-1, are well-known DNA intercalators. utwente.nl This interaction causes a lengthening of the DNA molecule and a significant increase in the dye's fluorescence. utwente.nl Studies combining optical tweezers and fluorescence microscopy have shown that the binding of these dyes is force-dependent, with more molecules binding as the DNA is stretched. utwente.nl

Hybrid imidazole-pyridine derivatives have also been investigated as potential DNA intercalators. nih.gov Both experimental and computational docking studies have shown that these compounds can interact with different DNA structures, including the classic double helix and G-quadruplex DNA, suggesting they have potential as anticancer agents. nih.gov Furthermore, zinc(II) complexes incorporating pyridine ligands have been shown to bind to DNA via an intercalative mode, with binding constants (K) in the range of 0.37 x 10⁵ M⁻¹ to 1.05 x 10⁵ M⁻¹. nih.gov These complexes were also capable of cleaving plasmid DNA. nih.gov The ability of such compounds to interact with and damage DNA forms the basis of their potential therapeutic applications. utwente.nlzu.edu.ua

Based on a thorough review of scientific literature, there is currently insufficient publicly available research data specifically for the compound This compound to generate a detailed article covering the requested topics of its molecular interactions and biological activities.

Searches for cell-based assay results, antimicrobial and antifungal mechanisms, antioxidant properties, and applications as biological probes for this exact molecule did not yield specific research findings. The available literature focuses on structurally related but distinct compounds, such as oxadiazole, benzoxazole, or other pyridine-containing heterocyclic derivatives.

Due to the strict requirement to focus solely on "this compound," it is not possible to provide an accurate and scientifically supported article that adheres to the provided outline. Information on related compounds cannot be substituted, as this would not meet the specified constraints of the request.

Therefore, the requested article cannot be generated at this time.

Applications in Advanced Materials and Supramolecular Chemistry

Photophysical Properties for Optoelectronic Applications

The combination of phenyl, oxazole (B20620), and pyridine (B92270) rings in a conjugated system imparts significant photophysical properties to the molecule, making it a subject of interest for various optoelectronic applications. Molecules with 2,5-disubstituted oxazole cores are known for their robust fluorescent and luminescent characteristics. researchgate.netbohrium.comresearchgate.net

Derivatives based on the oxazole ring are recognized for their fluorescent properties, often exhibiting high fluorescence quantum yields. nih.govresearchgate.net The photophysical behavior of these compounds is largely dictated by the nature of the substituents at the 2- and 5-positions of the oxazole ring. researchgate.net The structure of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon common in molecules containing both electron-donating and electron-accepting moieties. nih.govnih.gov

In such systems, the phenyl group can act as part of the donor segment, while the pyridine ring serves as an acceptor, with the oxazole ring acting as a π-conjugated bridge. This "push-pull" electronic character often leads to several key features:

Solvatochromism: The emission wavelength is sensitive to the polarity of the solvent. A bathochromic (red) shift in emission is typically observed in more polar solvents, indicating a more polar excited state compared to the ground state, which is characteristic of ICT. researchgate.netnih.gov

Large Stokes Shift: A significant difference between the absorption and emission maxima is often observed, which can be advantageous in reducing self-absorption in optical applications. researchgate.net

High Quantum Yield: Many 2,5-disubstituted oxazole derivatives are known to be efficient emitters, a critical requirement for applications in lighting and displays. researchgate.net

The table below summarizes typical photophysical properties observed in analogous 2,5-disubstituted oxazole and pyridyl-oxazole compounds, which are expected to be similar for this compound.

| Property | General Observation for Phenyl-Oxazole Systems | Significance |

|---|---|---|

| Emission Range | Blue to green region of the visible spectrum. ijrpr.comresearchgate.net | Suitable for blue emitters in display technology. |

| Quantum Yield (ΦF) | Can be high, strongly dependent on substituents and solvent. researchgate.net | Indicates high efficiency of light emission. |

| Excited State | Often possesses intramolecular charge transfer (ICT) character. nih.gov | Leads to solvent-dependent emission and potential for sensing. |

| Stokes Shift | Generally moderate to large. researchgate.net | Minimizes re-absorption of emitted light, improving device efficiency. |

The electronic properties of this compound make it a promising candidate for use in organic light-emitting diodes (OLEDs). The incorporation of both hole-transporting (e.g., phenyl) and electron-transporting (e.g., oxazole, pyridine) moieties into a single molecule is a common strategy for developing bipolar materials for OLED emitting layers. researchgate.net Such materials can facilitate balanced charge injection and transport, leading to higher recombination efficiency of charge carriers. researchgate.net

While specific device data for this compound is not extensively documented, its structural components are found in many high-performance OLED materials. The pyridine-dicarbonitrile moiety, for instance, is a well-known electron-accepting unit used in materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov The phenyl-oxazole core is a classic blue-emitting fluorophore. The combination of these features suggests that this compound could function as a blue emitter or a host material in phosphorescent or TADF-based OLEDs.

In the context of photovoltaic cells, molecules with distinct donor and acceptor units are fundamental to organic solar cell design. The potential for photo-induced charge transfer within the this compound structure could be exploited, although its efficiency would depend on factors like energy level alignment and film morphology.

Coordination Chemistry and Ligand Design

The nitrogen atoms in both the pyridine and oxazole rings of this compound act as Lewis basic sites, making the molecule an excellent N,N-bidentate chelating ligand for a wide range of metal ions.

The pyridine nitrogen and the sp²-hybridized nitrogen of the oxazole ring can form a stable five-membered chelate ring upon coordination to a metal center. This bidentate coordination mode is common for ligands containing 2-pyridyl-heterocycle motifs, such as pyridyl-oxazolines, pyridyl-triazoles, and pyridyl-oxadiazoles. mdpi.comresearchgate.netrsc.org The resulting metal complexes often exhibit octahedral or distorted square planar geometries, depending on the metal ion and other coordinating ligands. researchgate.net

Complexation with transition metals can significantly alter the photophysical properties of the ligand. Coordination can lead to:

Enhanced Luminescence: In some cases, chelation restricts intramolecular rotations and vibrations, reducing non-radiative decay pathways and leading to an increase in fluorescence quantum yield (chelation-enhanced fluorescence).

Shifted Emission: The coordination can change the energy levels of the ligand's molecular orbitals, resulting in a shift in the emission wavelength.

Phosphorescence: Coordination with heavy metal ions like ruthenium(II) or iridium(III) can promote intersystem crossing, leading to phosphorescence from the triplet excited state.

The table below lists transition metals that commonly form complexes with similar pyridyl-heterocycle N,N-bidentate ligands.

| Metal Ion | Typical Coordination Geometry | Potential Application of Complex |

|---|---|---|

| Copper(II) | Distorted Square Planar, Octahedral | Catalysis, Magnetic Materials. researchgate.net |

| Zinc(II) / Cadmium(II) | Tetrahedral, Octahedral | Luminescent Materials, Sensors. rsc.org |

| Palladium(II) / Platinum(II) | Square Planar | Asymmetric Catalysis, Anticancer Agents. dicp.ac.cn |

| Ruthenium(II) / Iridium(III) | Octahedral | Photocatalysis, OLEDs (Phosphorescent Emitters). researchgate.net |

| Cobalt(II) / Nickel(II) | Octahedral | Catalysis, Coordination Polymers. mdpi.comrsc.org |

Chiral pyridine-containing N,N-ligands are among the most important and widely used ligand classes in asymmetric catalysis. dicp.ac.cn While pyridine-oxazoline (PyOX) ligands are well-established and have been used extensively, the related chiral pyridine-oxazole ligands have been comparatively less explored. dicp.ac.cncapes.gov.brrsc.org The development of such ligands is a promising area of research, as the aromatic oxazole ring has different electronic properties compared to the non-aromatic oxazoline (B21484) ring. acs.org

Recently, a new class of planar-chiral oxazole-pyridine (COXPY) ligands based on a [2.2]paracyclophane backbone has been designed and synthesized. dicp.ac.cnacs.orgacs.org These ligands demonstrated high efficiency and enantioselectivity in palladium-catalyzed asymmetric acetoxylative cyclization reactions. dicp.ac.cn The success of these planar-chiral systems highlights the potential of the oxazole-pyridine scaffold in ligand design. By introducing a chiral element—either through a chiral center, an axis of chirality, or planar chirality—derivatives of this compound could be developed into novel ligands for a variety of metal-catalyzed asymmetric transformations. acs.orgdicp.ac.cn

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Ligands containing pyridine moieties are frequently used in the synthesis of MOFs due to their excellent coordinating ability. rsc.org The rigid structure and bidentate nature of this compound make it a suitable candidate for a linker molecule in the construction of new MOFs.

Incorporating photoactive linkers is a key strategy for creating functional MOFs for applications in sensing, photocatalysis, and light-emitting devices. rsc.orgresearchgate.net Given the inherent luminescence of the phenyl-oxazole core, MOFs built with this ligand would be expected to be luminescent. mdpi.comresearchgate.net The origin of luminescence in such MOFs can be ligand-based, where the emission is a result of π-π* intraligand transitions. mdpi.com

The porosity of MOFs can allow for the inclusion of guest molecules, which can interact with the framework and modulate its luminescent properties. This can be exploited for the development of chemical sensors, where the luminescence is quenched or enhanced in the presence of a specific analyte. mdpi.com While the direct use of this compound in a photoactive MOF has not been widely reported, the principles of MOF design strongly support its potential as a valuable building block for such advanced materials. rsc.orgmdpi.com

Supramolecular Assemblies and Recognition

The molecular architecture of this compound, featuring a combination of aromatic and heterocyclic rings, provides a platform for the formation of complex supramolecular structures. These assemblies are governed by a variety of non-covalent interactions, which dictate the packing of molecules in the solid state and their behavior in solution. The study of these interactions is crucial for understanding how this compound can be utilized in the design of advanced materials and for molecular recognition processes.

Self-Assembly Behavior

The combination of directional hydrogen bonds and less directional π-stacking interactions can drive the spontaneous self-assembly of this compound into ordered supramolecular structures. This behavior is a cornerstone of crystal engineering, where the goal is to predict and control the formation of crystalline solids with desired properties.

The self-assembly process is often hierarchical. Initially, strong interactions may lead to the formation of dimers or small clusters. For example, pairs of molecules might associate through π-stacking of their phenyl or pyridine rings. These primary aggregates can then assemble into larger, more complex structures through weaker interactions. The specific outcome of the self-assembly process is highly dependent on factors such as solvent, temperature, and concentration.

In related systems, such as fluorinated azobenzenes, specific self-assembly motifs like azo···phenyl stacking have been shown to guide the formation of well-defined crystalline morphologies. rsc.org It is plausible that analogous persistent motifs exist for this compound, guiding its assembly into predictable structures. The formation of coordination polymers by introducing metal ions that can coordinate to the pyridine nitrogen is another avenue of self-assembly, creating highly ordered and potentially functional materials. mdpi.com

The table below outlines the expected self-assembly behavior and the resulting structures for this compound based on the principles observed in analogous compounds.

| Driving Force | Resulting Supramolecular Structure | Potential Application Area |

| π-π Stacking | 1D columnar stacks, layered (2D) sheets | Organic electronics, charge transport materials |

| Hydrogen Bonding (C-H···N/O) | 2D or 3D networks | Crystal engineering, host-guest chemistry |

| Combined Interactions | Complex 3D frameworks | Porous materials, sensors |

| Coordination to Metal Ions | Metal-organic frameworks (MOFs), coordination polymers | Catalysis, gas storage, luminescence |

Further research, including detailed crystallographic studies and computational modeling, is necessary to fully elucidate the specific self-assembly pathways and resulting supramolecular architectures of this compound.

Analytical Methodologies for 3 5 Phenyl 1,3 Oxazol 2 Yl Pyridine and Its Derivatives

Chromatographic Separations (HPLC, GC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 3-(5-phenyl-1,3-oxazol-2-yl)pyridine and its derivatives, enabling the separation, isolation, and purity assessment of these compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the purity assessment of non-volatile and thermally sensitive oxazole (B20620) derivatives. moravek.com Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netunodc.org For heterocyclic compounds like this compound, C18 columns are frequently employed as the stationary phase. unodc.orgrsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. rsc.org Isocratic elution, where the mobile phase composition remains constant, is a common approach. rsc.org Detection is typically achieved using a UV-Vis detector, often set at a wavelength of 254 nm, to quantify the main compound and any impurities present. rsc.org The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. oup.com

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. oup.com When applied to oxazole derivatives, it is often used for impurity profiling. oup.com The compound is dissolved in a suitable solvent, such as methanol, and injected into the GC system. oup.com A capillary column, for instance one with a polyethylene (B3416737) glycol-dimethylsilicone blend, can be used for separation. oup.com A Flame Ionization Detector (FID) is commonly used due to its broad applicability and reliability in quantifying organic compounds. oup.com The operating conditions, including column temperature, carrier gas flow rate, and split ratio, are optimized to achieve effective separation of impurities from the main compound. oup.com

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring the progress of reactions and for the preliminary assessment of purity. researchgate.netwisdomlib.org A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation of components is observed as distinct spots, which can be visualized under UV light. While primarily qualitative, TLC can provide semi-quantitative information about the purity of the sample. wisdomlib.org

| Technique | Stationary Phase | Mobile Phase (Typical) | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) unodc.orgrsc.org | Acetonitrile/Water or Methanol/Water rsc.org | UV-Vis (e.g., 254 nm) rsc.org | Purity Assessment, Quantification moravek.com |

| GC | Polyethylene glycol–dimethylsilicone blend oup.com | Helium (Carrier Gas) oup.com | Flame Ionization Detector (FID) oup.com | Impurity Profiling (for volatile compounds) oup.com |

| TLC | Silica Gel | Solvent system based on compound polarity | UV Light | Reaction Monitoring, Preliminary Purity Check researchgate.netwisdomlib.org |

Advanced Spectroscopic Techniques for Quantification and Impurity Profiling

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound and for identifying and characterizing impurities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed molecular-level information. wisdomlib.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure of synthesized oxazole derivatives. researchgate.netresearchgate.net The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the compound's structure. For instance, in oxazolo[3,2-a]pyridinium derivatives, the disappearance of a methylene (B1212753) (CH₂) singlet and the appearance of a new singlet for the H3 proton of the oxazole ring in the ¹H-NMR spectrum confirms cyclization. mdpi.com NMR can also be used for impurity profiling by detecting signals from minor components in the sample.

Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. wisdomlib.org When coupled with a chromatographic method like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities. wisdomlib.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing the molecular weight of the parent compound and its fragments. This fragmentation pattern can offer structural clues about the impurities present.

Infrared (IR) and UV-Visible Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule, which helps in confirming its structure. researchgate.netglobalresearchonline.net UV-Visible spectroscopy is employed to study the electronic transitions within the molecule and can be used for quantitative analysis. researchgate.netglobalresearchonline.net The absorption maxima (λ-max) of oxazole derivatives are influenced by the substituents on the rings and the polarity of the solvent. globalresearchonline.net

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for impurity profiling. wisdomlib.org LC-MS and LC-NMR, for example, allow for the separation of impurities from the main compound followed by their immediate structural identification. wisdomlib.org

| Technique | Information Obtained | Application in Analysis |

|---|---|---|

| NMR (¹H, ¹³C) | Molecular structure, connectivity of atoms researchgate.netresearchgate.net | Structural confirmation, Impurity identification mdpi.com |

| Mass Spectrometry (MS) | Molecular weight, Elemental composition wisdomlib.org | Impurity identification (especially with GC/LC) wisdomlib.org |

| FT-IR Spectroscopy | Presence of functional groups researchgate.netglobalresearchonline.net | Structural confirmation |

| UV-Visible Spectroscopy | Electronic transitions, Absorption maxima researchgate.netglobalresearchonline.net | Quantification, Studying solvent effects globalresearchonline.net |

| LC-MS, GC-MS | Separation and mass-based identification of components wisdomlib.org | Comprehensive impurity profiling wisdomlib.org |

Electrochemical Characterization and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), are utilized to investigate the redox properties of this compound and its derivatives. These studies provide insights into the electron transfer processes, which are crucial for understanding their reactivity and potential applications in areas like materials science. numberanalytics.comchemistryviews.org

The electrochemical behavior of pyridine (B92270) derivatives can be complex, often involving reversible or irreversible oxidation and reduction processes. researchgate.net For example, studies on some pyridine derivatives have shown a single reversible one-electron oxidation. researchgate.net In the context of oxazole synthesis, electrochemical methods can be employed to drive reactions, offering a green and mild alternative to traditional chemical methods. chemistryviews.org

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the compound. For instance, in the electrochemical synthesis of other heterocyclic compounds, CV has been used to analyze the reaction mechanism by identifying the reduction potentials of starting materials, such as diazonium salts, which act as radical precursors. xmu.edu.cn The electrochemical properties are influenced by the molecular structure, including the presence of electron-donating or electron-withdrawing groups. numberanalytics.com The electrochemical generation of radical cations from related heterocyclic systems has been noted, with the stability and reactivity of these species being of significant interest. researchgate.net Such investigations are vital for designing novel compounds with specific electronic properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of oxazole (B20620) and pyridine (B92270) derivatives has traditionally involved multi-step processes. However, the future of synthesizing scaffolds like 3-(5-phenyl-1,3-oxazol-2-yl)pyridine lies in the development of more efficient, economical, and environmentally friendly methods.

Modern synthetic strategies are increasingly focused on green chemistry principles. One promising approach is the use of novel catalytic systems, such as palladium catalysts stabilized on magnetic nanoparticles (MNPs-aniline-Pd), which allow for the efficient synthesis of oxazoles in green solvents like ethanol (B145695). nanomaterchem.com This method not only provides high yields but also allows for easy recovery and reuse of the catalyst. nanomaterchem.com

One-pot reactions and multicomponent reactions are also at the forefront of efficient synthesis. The van Leusen oxazole synthesis, for instance, allows for the creation of 5-substituted oxazoles from aldehydes in a single step under mild conditions. nih.gov Researchers have adapted this and similar reactions to create complex, multi-substituted molecules, including those containing pyridine and oxazole motifs, demonstrating the flexibility of these modern methods. nih.gov The use of ionic liquids as recyclable solvents in such reactions further enhances their sustainability and economic viability. nih.gov

Future research will likely focus on refining these methods, exploring new catalysts, and applying techniques like C-H activation to further streamline the synthesis of complex oxazole-pyridine structures. nih.gov